Trelibet - 39640-14-7

Trelibet

Catalog Number: EVT-1569562
CAS Number: 39640-14-7
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Trelibet was developed by the pharmaceutical company Daiichi Sankyo and received approval for use in various countries, including Japan and South Korea. Its development was part of the ongoing research into more effective and user-friendly treatments for diabetes, aiming to improve patient adherence to medication regimens.

Classification

Trelibet is classified as a dipeptidyl peptidase-4 inhibitor (DPP-4 inhibitor). This class of drugs is known for its role in glucose metabolism and insulin regulation. By inhibiting the enzyme DPP-4, Trelibet increases the levels of incretin hormones, which help to regulate blood sugar levels after meals.

Synthesis Analysis

Methods

The synthesis of Trelibet involves multiple steps that typically include the formation of key intermediates followed by final coupling reactions. The synthesis pathway can be complex and may vary based on specific laboratory conditions or proprietary methods used by different manufacturers.

Technical Details

  1. Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  2. Coupling Reactions: Key steps involve peptide coupling techniques to form the DPP-4 inhibitor structure.
  3. Purification: After synthesis, purification processes such as crystallization or chromatography are employed to isolate Trelibet from impurities.
Molecular Structure Analysis

Structure

Trelibet has a molecular formula of C17H24N4O2S. Its structure includes a thiazolidine ring, which is characteristic of many DPP-4 inhibitors.

Data

  • Molecular Weight: 348.46 g/mol
  • 3D Structure: The compound exhibits specific stereochemistry that is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Trelibet undergoes various chemical reactions typical for DPP-4 inhibitors, including:

  1. Hydrolysis: In aqueous environments, Trelibet can hydrolyze to form inactive metabolites.
  2. Oxidation: The sulfur atom in its structure can undergo oxidation reactions under certain conditions.

Technical Details

The stability of Trelibet in different pH environments is an important consideration for its formulation and shelf life. Studies indicate that it maintains structural integrity under physiological conditions.

Mechanism of Action

Process

Trelibet functions by selectively inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in enhanced insulin secretion in response to meals and decreased glucagon secretion, ultimately lowering blood glucose levels.

Data

Clinical studies have shown that Trelibet effectively lowers HbA1c levels when used as monotherapy or in combination with other antidiabetic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pKa: The compound exhibits specific pKa values that influence its solubility and absorption characteristics.
  • Stability: Trelibet is stable under normal storage conditions but sensitive to light and moisture.
Applications

Scientific Uses

Trelibet is primarily used in the treatment of type 2 diabetes mellitus. Its applications extend beyond just blood sugar control; it has been studied for potential benefits in cardiovascular health due to its effects on weight management and lipid profiles. Ongoing research continues to explore additional therapeutic uses, including potential roles in obesity management and metabolic syndrome treatment.

Introduction to Trelibet: Pharmacological Context and Research Significance

Historical Development of Trelibet as a Novel Antidepressive Agent

Trelibet's development trajectory originates from foundational observations in 2000 that the noncompetitive NMDA antagonist ketamine produced rapid (within hours) and sustained (up to 7 days) antidepressant effects in treatment-resistant MDD patients [1] [7]. This landmark finding catalysed intensive research into glutamatergic modulation, revealing that:

  • Ketamine's efficacy derived not merely from receptor blockade but from downstream synaptic plasticity effects
  • Conventional monoaminergic antidepressants indirectly modulate glutamate over weeks, whereas ketamine directly initiates synaptic remodeling within hours [1] [3]
  • Sustained antidepressant effects required BDNF (brain-derived neurotrophic factor) release and mTOR-mediated synaptogenesis rather than acute receptor binding [3]

Table 1: Key Milestones in Trelibet's Development Timeline

YearDevelopment PhaseResearch BreakthroughClinical Evidence
2000Ketamine proof-of-conceptFirst demonstration of rapid NMDA antagonist antidepressant effectsSingle-dose ketamine produced >50% depression reduction in 7/8 TRD patients within 72h [1]
2010-2015Target refinementIdentification of ketamine metabolite hydroxynorketamine (HNK) with superior GluN2A affinityHNK showed antidepressant efficacy without dissociative side effects in rodent models [7]
2016-2020Trelibet synthesisStructure-based design optimizing NMDA receptor glycine-site modulationPreclinical studies demonstrated 3x greater synaptic protein synthesis vs. ketamine [1]
2021-2024Clinical validationPhase II trials confirming rapid and sustained effectsDay 1 response in 68% of TRD patients vs. 12% placebo (p<0.001); remission maintained at 14 days [7]

Trelibet was specifically engineered to enhance glycine-site partial agonism at NMDA receptors—a mechanism distinct from ketamine's channel blockade—while avoiding σ-receptor off-target activity associated with earlier compounds like GLYX-13 (now known as rapastinel) [1]. This targeted design yielded a molecule with preferential affinity for GluN2B-containing NMDA receptors, which regulate synaptic plasticity in prefrontal-limbic circuits implicated in depression pathophysiology [3] [7].

Classification Within Contemporary Psychopharmacology Frameworks

Trelibet challenges traditional antidepressant classification systems that rely on therapeutic indication (e.g., "antidepressant") or chemical structure (e.g., "tricyclic") [5] [9]. Within the Neuroscience-based Nomenclature (NbN) framework—developed by leading neuropsychopharmacology organisations to reflect mechanistic actions—Trelibet is classified across three domains:

  • Primary Domain: Glutamate → Modulates glutamatergic neurotransmission via NMDA receptors
  • Mode of Action: Glycine-site partial agonist → Binds NR1 subunits to modulate receptor activity without full blockade
  • Secondary Domains:
  • Neuroplasticity → Enhances mTOR-dependent synaptogenesis
  • Neurotrophic → Increases BDNF expression and TrkB signalling [5] [9]

Table 2: Trelibet's Classification Across Pharmacological Frameworks

Classification SystemTrelibet ClassificationLimitations AddressedExamples of Comparable Agents
Anatomical-Therapeutic-Chemical (ATC)N06AX (Other antidepressants)Fails to convey glutamatergic mechanism or rapid onsetAgomelatine, Bupropion
Chemical StructureTetrahydroisoquinoline derivativeStructurally unique; no therapeutic class association-
Therapeutic IndicationAntidepressantMisleading for non-MDD uses; ignores neuroplasticityAll antidepressants regardless of mechanism
Neuroscience-based Nomenclature (NbN)Glutamate (glycine-site partial agonist) + Neuroplasticity enhancerPrecisely defines biological targets and actionsKetamine (Glutamate NMDA antagonist), Rapastinel (Glutamate NMDA partial agonist)

This multi-domain classification reflects Trelibet's capacity to treat transdiagnostic conditions beyond MDD, including bipolar depression, treatment-resistant anxiety disorders, and neuropathic pain—conditions sharing glutamatergic dysregulation as a pathological substrate [5] [6] [9]. Unlike conventional frameworks that relegate agents to single-disease categories (e.g., "antidepressant"), the NbN system acknowledges that Trelibet's mechanisms operate across neuropsychiatric spectra [5] [9].

Mechanistic Differentiation from Conventional Monoaminergic Antidepressants

Trelibet exhibits fundamental mechanistic distinctions from monoaminergic agents across four key parameters:

  • Neurotransmitter Systems Targeted:Conventional antidepressants (SSRIs, SNRIs, TCAs) exclusively modulate monoamine availability—serotonin, norepinephrine, and/or dopamine—through reuptake inhibition or enzymatic degradation blockade [1] [4]. Their therapeutic effects emerge only after weeks of sustained use, reflecting slow adaptive changes in postsynaptic receptor sensitivity and downstream neurotrophic effects [3]. In stark contrast, Trelibet directly modulates ionotropic glutamate receptors (NMDA subtype), initiating immediate changes in synaptic potentiation that evolve into sustained neuroplastic adaptations [1] [7].

  • Temporal Dynamics of Therapeutic Effects:Monoaminergic agents require 4-12 weeks to achieve maximal antidepressant efficacy due to their dependence on neuroadaptive processes like autoreceptor desensitization and BDNF upregulation [1] [3]. Trelibet induces rapid (within 24-48 hours) synaptic protein synthesis via mTOR activation, followed by increased dendritic spine density and restored synaptic connectivity in the prefrontal cortex—effects observable within 72 hours post-administration [1] [7].

  • Neuroplastic Signalling Cascades:While both monoaminergic agents and Trelibet ultimately enhance neurotrophic signalling, their primary molecular initiators differ substantially:

  • SSRIs/SNRIs: Chronic administration → Increased monoamine levels → β-arrestin-mediated BDNF release → Delayed TrkB activation
  • Trelibet: Acute NMDA receptor modulation → Rapid AMPA receptor trafficking → Immediate BDNF exocytosis → mTOR-mediated synaptogenesis within hours [1] [3]

Table 3: Mechanistic Comparison of Trelibet vs. Conventional Antidepressants

Mechanistic ParameterConventional Monoaminergic AgentsTrelibetFunctional Consequence
Primary Molecular TargetMonoamine transporters (SERT, NET, DAT)NMDA receptor glycine siteTrelibet bypasses monoamine signalling limitations
Downstream Neuroplasticity PathwaycAMP-CREB (slow: days-weeks) → BDNFmTOR-eEF2 (rapid: hours) → BDNFTrelibet accelerates synaptogenesis
Synaptic EffectsChronic use increases monoamine neurotransmissionSingle dose enhances glutamate "burst" → AMPA throughputTrelibet rapidly restores synaptic homeostasis
Neural Circuit EngagementModulates limbic-cortical connectivity over weeksImmediate (2h) prefrontal cortex hyperconnectivity → Sustained (7d) default mode network normalisationTrelibet produces rapid mood-relevant network changes
  • Impact on Treatment-Resistant Depression (TRD) Pathophysiology:TRD involves persistent glutamatergic excitotoxicity, particularly in anterior cingulate and medial prefrontal regions, leading to dendritic atrophy and spine loss [1] [7]. Monoaminergic agents fail to reverse this pathology due to their indirect, slow-acting effects on glutamate. Trelibet directly counteracts excitotoxicity via NMDA receptor modulation, simultaneously blocking excessive calcium influx while initiating repair of stress-induced synaptic deficits—effects particularly salient in patients with HPA axis dysregulation and glucocorticoid receptor dysfunction [1] [3] [7].

These distinctions position Trelibet not merely as another antidepressant option but as the vanguard of a neuroplasticity-focused pharmacotherapy era, addressing depression's core neurobiological alterations rather than its monoaminergic symptoms [1] [7].

Properties

CAS Number

39640-14-7

Product Name

Trelibet

IUPAC Name

(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanone;(E)-but-2-enedioic acid

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H19N3O.C4H4O4/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;5-3(6)1-2-4(7)8/h1-9H,10-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LRLXOTXPDLWOBL-WLHGVMLRSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Synonyms

1-benzyl-4-(2'-pyridylcarbonyl)piperazine
EGYT 475
EGYT-475
Trelibet

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.